tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is a synthetic organic compound with a complex structure that includes a morpholine ring, an ester group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Carboxylate Group: The carboxylate group is introduced by reacting the morpholine derivative with tert-butyl chloroformate under basic conditions.
Addition of the Ethoxy-oxopropanoyl Group: The final step involves the acylation of the morpholine ring with ethyl 3-oxopropanoate in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The ester and morpholine groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Activity: Studied for its effects on various biological pathways and potential therapeutic applications.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mechanism of Action
The mechanism by which tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate: Similar but lacks the tert-butyl group.
Uniqueness
Tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2731007-87-5 |
---|---|
Molecular Formula |
C14H23NO6 |
Molecular Weight |
301.3 |
Purity |
95 |
Origin of Product |
United States |
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